2,4-difluoro-N-methylbenzamide
Overview
Description
2,4-Difluoro-N-methylbenzamide is an organic compound with the chemical formula C9H8F2NO. It is a derivative of benzamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions, and the amide nitrogen is methylated. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-N-methylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoroaniline with N-methylformamide. The process typically includes the following steps:
Formation of N-methyl-N-formylbenzamide: Benzoyl chloride reacts with N-methylformamide to generate N-methyl-N-formylbenzamide.
Nucleophilic Substitution: The intermediate product from the first step undergoes a nucleophilic substitution reaction with 2,4-difluoroaniline in the presence of methanol, resulting in the formation of this compound.
Industrial Production Methods
For industrial production, the synthesis of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides .
Scientific Research Applications
2,4-Difluoro-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and antitumor drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to increased biological activity. The exact pathways involved can vary, but they often include inhibition of specific enzymes or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzamide: Similar structure but lacks the methyl group on the amide nitrogen.
2,4-Difluoro-N-methoxybenzamide: Similar structure but has a methoxy group instead of a methyl group on the amide nitrogen.
2,4-Difluoro-N-ethylbenzamide: Similar structure but has an ethyl group instead of a methyl group on the amide nitrogen.
Uniqueness
2,4-Difluoro-N-methylbenzamide is unique due to the presence of both fluorine atoms and a methyl group on the amide nitrogen. This combination can enhance its chemical stability and biological activity compared to similar compounds. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,4-difluoro-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBLEAGPKPYTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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